3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
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Overview
Description
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes an imidazole and an azepine ring, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized imidazo[1,2-a]azepine derivatives .
Scientific Research Applications
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-aryl-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring system but with a pyrrole ring instead of an azepine ring.
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid: This derivative includes a carboxylic acid functional group, which can alter its chemical properties and biological activity.
3-phenyl-6,7,8,9-tetrahydro-5H-(1,2,4)triazolo(4,3-a)azepine:
Uniqueness
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its specific ring structure, which combines the properties of both imidazole and azepine rings. This fusion allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C14H16N2/c1-3-7-12(8-4-1)13-11-15-14-9-5-2-6-10-16(13)14/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
LYZIHRXKGRJCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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